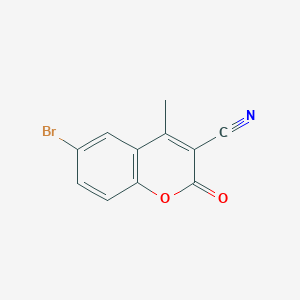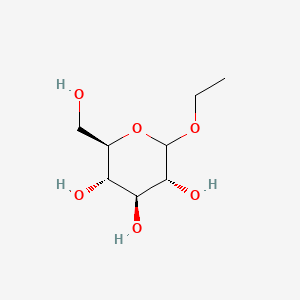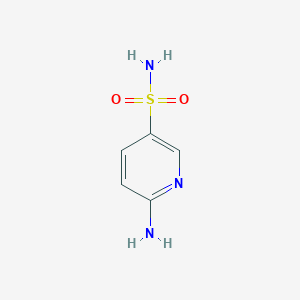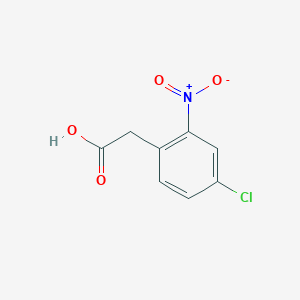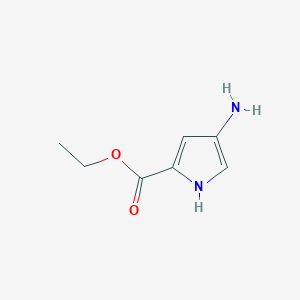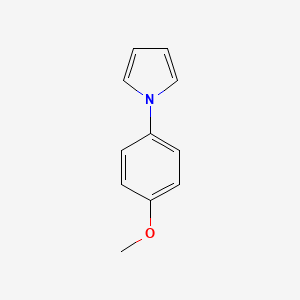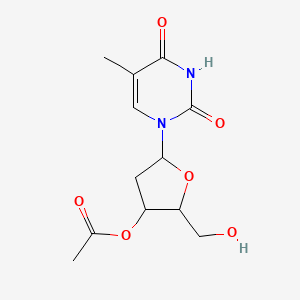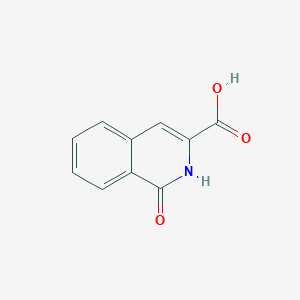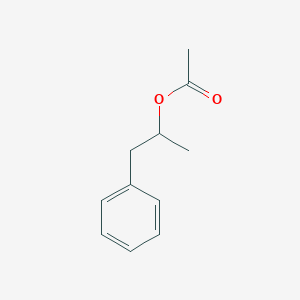
2-Acetoxy-1-phenylpropane
Descripción general
Descripción
Synthesis Analysis
2-Acetoxy-1-phenylpropane is an important intermediate in the synthesis of other compounds, such as pharmaceuticals and other organic compounds. Research by Toukoniitty et al. (2004) explored the hydrogenation of 1-phenylpropane-1,2-dione, a related compound to 2-acetoxy-1-phenylpropane. They used cinchonidine for chiral modification, emphasizing the importance of the hydroxyl group in achieving high enantioselectivity.Molecular Structure Analysis
The molecular weight of 2-Acetoxy-1-phenylpropane is 178.23 g/mol . The InChI Key is LOHDWLZDQXQLJA-UHFFFAOYSA-N .Chemical Reactions Analysis
Research by Bales et al. (2001) investigated alkyl radicals related to 2-acetoxy-1-phenylpropane, providing insights into the compound’s behavior under photolysis. This work contributes to understanding radical mechanisms in organic chemistry, which can be applied in various synthetic and analytical techniques.Physical And Chemical Properties Analysis
2-Acetoxy-1-phenylpropane is a colorless, crystalline solid. More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
“1-phenylpropan-2-yl acetate” is utilized in the synthesis of propargylamines, which are compounds with significant pharmaceutical properties . Propargylamine derivatives like pargyline, rasagiline, and selegiline are used against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases. These compounds act as monoamine oxidase inhibitors, with MAO-B inhibitors being particularly relevant for neurodegenerative diseases .
Green Chemistry
The compound plays a role in green chemistry approaches, particularly in solvent-free synthesis methods. This aligns with the broader goals of green chemistry to reduce environmental impact by enhancing product selectivity and energy efficiency .
Enzymatic Synthesis of Stereoisomers
Enzymatic processes utilize “2-Acetoxy-1-phenylpropane” for the stereoselective synthesis of stereoisomers, which are crucial for developing biologically active compounds. This indicates the compound’s flexibility in enzymatic reactions to create specific stereochemical configurations.
Radical Studies and Photolysis
Research has explored the behavior of alkyl radicals related to “1-Phenyl-2-propanol acetate” under photolysis. Understanding these radical mechanisms is essential for applications in synthetic and analytical techniques in organic chemistry.
Aromatic Substitution Reactions
The benzylic position of “1-methyl-2-phenylethyl acetate” is a site for various reactions, including free radical bromination and nucleophilic substitution. These reactions are fundamental in organic synthesis, allowing for the modification of the compound to produce a wide range of derivatives .
Chemical Intermediate
“1-phenylpropan-2-yl acetate” serves as an important intermediate in the synthesis of other organic compounds. Its role as an intermediate is pivotal in the production of various pharmaceuticals and complex organic molecules.
Flavor and Fragrance Industry
In the flavor and fragrance industry, derivatives of “1-Phenyl-2-propanol acetate” are used for their aromatic properties. They contribute to the scent profiles of cosmetics, soaps, and perfumes, as well as the flavoring of foods and beverages .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from “1-methyl-2-phenylethyl acetate,” have shown a range of biological activities. These include antiviral properties, highlighting the compound’s potential in medicinal chemistry research .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylpropan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(13-10(2)12)8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDWLZDQXQLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862835 | |
| Record name | Benzeneethanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-1-phenylpropane | |
CAS RN |
2114-33-2 | |
| Record name | Benzeneethanol, α-methyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, alpha-methyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetoxy-1-phenylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .alpha.-methyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylphenethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






